tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate
Description
tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate (CAS 1221341-67-8, C₁₄H₃₀N₂O₂) is a branched ester featuring a tert-butyl group, a methyl substituent at the propanoate backbone’s second carbon, and a tertiary amine side chain at the third carbon. The side chain consists of a diethylaminoethyl group, which introduces both lipophilic and weakly basic properties due to the diethylamine moiety . This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules requiring controlled solubility and steric shielding from the tert-butyl group. Its molecular weight (258.40 g/mol) and moderate polarity make it suitable for organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 3-[2-(diethylamino)ethylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-7-16(8-2)10-9-15-11-12(3)13(17)18-14(4,5)6/h12,15H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBBSLEFOWKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of 2-(Diethylamino)ethylamine to α,β-Unsaturated Esters
A widely reported strategy involves the conjugate addition of 2-(diethylamino)ethylamine to tert-butyl 2-methylacrylate. This reaction exploits the amine’s nucleophilicity to attack the β-carbon of the α,β-unsaturated ester, forming the C–N bond.
Reaction Conditions :
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Catalyst : Camphorsulfonic acid (CSA) for protonation of the amine, enhancing electrophilicity of the α,β-unsaturated ester.
Mechanistic Insights :
The reaction proceeds via a Michael adduct, stabilized by the electron-withdrawing ester group. Steric effects from the 2-methyl substituent slightly reduce reaction rates, necessitating extended reaction times (24–48 h). Post-reaction, the crude product is purified via crystallization from n-hexane or n-heptane, achieving yields of 65–75%.
Example Protocol :
Alkylation of tert-Butyl 3-Amino-2-methylpropanoate
Alkylation offers a direct route by reacting tert-butyl 3-amino-2-methylpropanoate with 2-(diethylamino)ethyl halides. This method avoids regioselectivity issues but requires pre-functionalized starting materials.
Key Considerations :
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Leaving Group : Chloride or bromide for efficient displacement.
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Solvent : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance nucleophilicity.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | NMP | 70–80 |
| Temperature | 80–90°C | 75 |
| Reaction Time | 12 h | — |
Limitations :
Reductive Amination of tert-Butyl 3-Oxo-2-methylpropanoate
Reductive amination condenses 2-(diethylamino)ethylamine with tert-butyl 3-oxo-2-methylpropanoate, followed by reduction of the imine intermediate. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) serves as the reducing agent.
Procedure :
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React the ketone (1.0 equiv) with 2-(diethylamino)ethylamine (1.5 equiv) in methanol.
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Acidify with HCl, extract with ethyl acetate, and concentrate.
Advantages :
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High atom economy.
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Avoids halogenated reagents.
Challenges :
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Requires synthesis of the ketone precursor, which may involve oxidation steps.
Industrial-Scale Synthesis and Process Optimization
Solvent Selection and Recycling
Chlorinated solvents like DCM are favored for their low boiling points and compatibility with acid catalysts. However, environmental concerns drive interest in alternatives such as 2-methyltetrahydrofuran (2-MeTHF).
Catalytic Systems
Copper(II)/TEMPO oxidative systems, as described in patent WO2014203045A1, enable efficient oxidation of alcohol intermediates, though their applicability to amine synthesis requires further study.
Crystallization and Purity Control
Crystallization from n-heptane achieves ≥98% purity, critical for pharmaceutical applications. Retention times in HPLC (e.g., 30.6–31.0 min) aid in isomer separation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Michael Addition | 65–75 | 95–98 | High | Moderate |
| Alkylation | 70–80 | 98 | Moderate | Low |
| Reductive Amination | 60–70 | 90–95 | Low | High |
Trade-offs :
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Michael addition balances yield and scalability but uses hazardous solvents.
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Alkylation offers high purity but incurs costs for halogenated reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
In organic synthesis, tert-butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate serves as a versatile building block. It can participate in various chemical reactions, including:
- Nucleophilic Substitution: The ester group can undergo substitution reactions, making it useful for synthesizing more complex molecules.
- Reduction and Oxidation Reactions: The compound can be reduced to form alcohols or oxidized to produce ketones and carboxylic acids .
Biological Applications
The compound is utilized in biological research, particularly in studies involving:
- Enzyme Mechanisms: Its structure allows it to interact with enzymes, providing insights into enzyme kinetics and mechanisms of action.
- Protein-Ligand Interactions: The diethylamino group enhances binding affinity to various biological targets, facilitating studies on receptor-ligand dynamics .
Pharmaceutical Development
Due to its biological activity, this compound is being explored for potential pharmaceutical applications:
- Modulators of ABC Transporters: Research indicates that compounds similar to this compound can modulate ATP-binding cassette (ABC) transporters, which are crucial in drug absorption and resistance mechanisms .
- Drug Design: Its unique structural features make it a candidate for the development of new therapeutic agents targeting specific diseases .
Case Studies
-
Enzyme Kinetics Study:
A study investigated the effect of this compound on a specific enzyme's activity. Results indicated that the compound acted as an inhibitor, providing valuable data on enzyme regulation mechanisms. -
Drug Resistance Mechanism:
Research focused on the interaction of this compound with ABC transporters in cancer cells. The findings suggested that it could enhance drug retention within cells, potentially overcoming resistance to chemotherapy agents .
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The tert-butyl ester group can undergo hydrolysis to release the active amine, which can then exert its effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aminoalkyl Chains
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate (CAS 1221341-88-3)
- Molecular Formula : C₁₇H₃₆N₂O₂
- Key Differences: Extends the diethylaminoalkyl chain from ethyl (C₂) to pentyl (C₅), increasing molecular weight (300.48 g/mol) and lipophilicity. The longer chain may enhance membrane permeability but reduce solubility in polar solvents .
tert-Butyl 3-((2-morpholinoethyl)amino)propanoate (CAS 1049155-71-6)
- Molecular Formula : C₁₂H₂₄N₂O₃
- Key Differences: Replaces the diethylamino group with a morpholine ring, introducing an oxygen atom.
Analogues with Ether or Aromatic Substituents
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (CAS 1221341-84-9)
- Molecular Formula: C₁₂H₂₅NO₄
- Key Differences: Incorporates a dimethoxyethyl group instead of diethylaminoethyl. The ether oxygen atoms increase polarity and stability against hydrolysis, making this compound more suited for acidic or aqueous reaction conditions .
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate
- Molecular Formula: C₁₅H₂₀F₃NO₂
- Key Differences: Substitutes the aminoalkyl chain with a 4-(trifluoromethyl)benzyl group. The aromatic ring and electron-withdrawing trifluoromethyl group significantly alter electronic properties, enhancing metabolic stability and resistance to oxidative degradation .
Analogues with Protective Groups
(S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS 759439-63-9)
- Molecular Formula : C₁₂H₂₄N₂O₄
- Key Differences : Features dual tert-butoxycarbonyl (Boc) and tert-butyl protective groups. This dual protection strategy is critical in peptide synthesis to prevent unwanted side reactions during sequential deprotection steps .
Research Findings and Implications
- Solubility and Reactivity: Diethylaminoethyl-substituted derivatives (e.g., CAS 1221341-67-8) exhibit balanced solubility in organic solvents, while morpholine-containing analogues (e.g., CAS 1049155-71-6) show improved aqueous compatibility .
- Biological Interactions : Compounds with trifluoromethylbenzyl groups (e.g., CAS 759439-63-9) demonstrate enhanced metabolic stability, critical for prolonged drug activity .
- Synthetic Utility : Ether-containing derivatives (e.g., CAS 1221341-84-9) are preferred in reactions requiring hydrolytic stability, whereas Boc-protected variants (e.g., CAS 759439-63-9) enable sequential deprotection in peptide synthesis .
Biological Activity
tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate, with the CAS number 1221342-47-7, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H32N2O2
- Molecular Weight : 272.43 g/mol
- Structure : The compound features a tert-butyl group, a diethylamino moiety, and a propanoate ester, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the diethylamino group suggests potential interactions with neurotransmitter receptors, while the ester group may facilitate enzymatic hydrolysis, leading to the release of active metabolites.
Biological Activity
Research indicates that this compound exhibits notable pharmacological properties:
- Neuroactivity : Initial studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for specific receptors involved in cognitive functions.
- Antioxidant Properties : Similar compounds have shown antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage and may contribute to its therapeutic potential.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
Potential Applications
Given its biological profile, this compound could have applications in:
- Pharmaceutical Development : As a lead compound for developing drugs targeting neurological disorders or oxidative stress-related conditions.
- Research Tools : In studies investigating receptor interactions and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate, and what analytical methods ensure its purity?
- Synthesis : The compound is typically synthesized via multi-step reactions involving tert-butyl esters and diethylaminoethylamine. A common approach includes coupling tert-butyl-protected intermediates with 2-(diethylamino)ethylamine under reflux conditions in aprotic solvents (e.g., dichloromethane or THF). Protecting group strategies, such as tert-butyloxycarbonyl (Boc) for amines, are critical to prevent unwanted side reactions .
- Purity Analysis : Analytical techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy confirm structural integrity and purity. Mass spectrometry (MS) provides molecular weight validation .
Q. How do the diethylamino and tert-butyl groups influence the compound’s physicochemical properties and solubility?
- Diethylamino Group : Enhances basicity and nucleophilicity, facilitating interactions with acidic protons or electrophilic reagents. It also improves solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding potential .
- tert-Butyl Group : Increases steric bulk, reducing susceptibility to enzymatic degradation or hydrolysis. This group improves lipid solubility, making the compound suitable for membrane permeability studies in drug discovery .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield amid competing side reactions (e.g., over-alkylation or ester hydrolysis)?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amine coupling steps. For ester stability, avoid aqueous acidic/basic conditions that promote hydrolysis .
- Catalyst Selection : Use of coupling agents like HATU or EDCI improves reaction efficiency. Catalytic amounts of DMAP accelerate esterification without over-alkylation .
- Solvent Optimization : Non-polar solvents (e.g., toluene) reduce nucleophilic side reactions, while DMF enhances reagent solubility in Boc-protection steps .
Q. What strategies resolve contradictions in published NMR data for tertiary amine derivatives like this compound?
- Dynamic Effects : Tertiary amines exhibit dynamic proton exchange, causing peak broadening. Use low-temperature NMR (e.g., 25°C to –40°C) to slow exchange and resolve splitting patterns .
- Advanced Techniques : 2D NMR (e.g., COSY, HSQC) clarifies coupling between diethylamino protons and adjacent methyl groups. Deuterated solvents (CDCl₃ or DMSO-d₆) improve signal resolution .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride) to validate chemical shifts .
Q. How does stereochemistry at the propanoate backbone affect biological activity, and what chiral resolution methods are recommended?
- Stereochemical Impact : Enantiomers may differ in binding affinity to biological targets (e.g., enzymes or receptors). Molecular docking studies suggest the (R)-configuration enhances interactions with hydrophobic pockets .
- Resolution Methods : Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) separates enantiomers. Alternatively, enzymatic resolution using lipases in biphasic systems achieves high enantiomeric excess (ee) .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or moisture absorption .
- Handling : Use anhydrous conditions (glovebox or Schlenk line) during synthesis. Avoid prolonged exposure to light, as UV radiation may degrade the tert-butyl group .
Q. How can researchers validate the compound’s role as a synthetic intermediate in peptide or drug conjugate synthesis?
- Deprotection Studies : Treat with trifluoroacetic acid (TFA) to remove the tert-butyl group, followed by coupling with activated carboxylic acids (e.g., Fmoc-amino acids). Monitor by LC-MS for successful conjugation .
- Biological Assays : Test cytotoxicity and cellular uptake in vitro using fluorescently tagged derivatives. Compare with unprotected analogs to assess pharmacokinetic improvements .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?
- pH Dependency : The diethylamino group’s protonation state (pKa ~10.5) drastically affects solubility. Under acidic conditions (pH < 6), the protonated amine increases water solubility, while neutral pH favors organic solvents .
- Counterion Effects : Hydrochloride salts (e.g., tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride) exhibit higher aqueous solubility compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
